(R)-1-(4-(Dimethylamino)phenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-[4-(dimethylamino)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-8,12H,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANBVMGOUBOEHA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188753-51-7 | |
| Record name | (1R)-1-[4-(dimethylamino)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for R 1 4 Dimethylamino Phenyl Ethanol and Its Enantiomeric Forms
Enantioselective Reduction Strategies for 4-(Dimethylamino)acetophenone Precursors
The most direct route to (R)-1-(4-(Dimethylamino)phenyl)ethanol involves the enantioselective reduction of the prochiral ketone, 4-(Dimethylamino)acetophenone. This can be achieved through several powerful catalytic techniques.
Asymmetric Catalytic Hydrogenation Protocols
Asymmetric catalytic hydrogenation uses molecular hydrogen (H₂) and a chiral metal catalyst to reduce a ketone to a chiral alcohol with high enantioselectivity. This method is highly atom-economical. Ruthenium complexes containing chiral diphosphine and diamine ligands are among the most successful catalysts for the hydrogenation of aromatic ketones.
The mechanism for catalysts of the type [RuX₂(diphosphine)(diamine)] generally involves the formation of a ruthenium hydride species in the presence of a base. The substrate ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon. The chiral ligands create a sterically defined environment around the metal, forcing the ketone to approach from a specific direction, which dictates the stereochemistry of the resulting alcohol. The electronic properties of the substrate, such as the electron-donating dimethylamino group in 4-(dimethylamino)acetophenone, can influence catalyst activity and selectivity.
While specific data for 4-(dimethylamino)acetophenone is not always extensively tabulated, the general performance of these catalysts is well-documented for the parent compound, acetophenone (B1666503).
Table 1: Asymmetric Hydrogenation of Acetophenone with Representative Ru-Catalysts This table presents data for the analogous substrate, acetophenone, to illustrate typical catalyst performance.
| Catalyst System | H₂ Pressure (atm) | Temperature (°C) | Solvent | Conversion (%) | ee (%) |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] / KOt-Bu | 8 | 25 | 2-Propanol | >99 | 99 (R) |
| RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] / KOt-Bu | 45 | 30 | 2-Propanol | 100 | 99 (R) |
| Ru Nanoparticles / (1S,2S)-DPEN / KOH | 50 | 40 | Ionic Liquid / i-PrOH | 100 | 79.1 (S) |
Biocatalytic Approaches to Chiral Alcohol Synthesis
Biocatalysis utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to perform chemical transformations with exceptional selectivity under mild conditions. magritek.com For the synthesis of this compound, a KRED that follows the anti-Prelog rule would be required. These enzymes use a cofactor, typically NADPH or NADH, as the hydride source. To make the process economically viable, a cofactor regeneration system is employed, often using a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase.
The electronic nature of substituents on the aromatic ring of acetophenone derivatives significantly impacts the reaction rate and enantioselectivity of biocatalytic reductions. A study using a recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) on various substituted acetophenones demonstrated that electron-donating groups, such as the dimethylamino group, can influence the reaction's efficiency. westlake.edu.cnrsc.org
Table 2: Biocatalytic Reduction of Substituted Acetophenones with KRED1-Pglu This table shows data for various substituted acetophenones to illustrate the effect of electronics on the enzymatic reduction.
| Substrate (Substituent) | Relative Activity (%) | Conversion (%) | ee (%) | Product Configuration |
| Acetophenone (H) | 100 | >99 | >99 | S |
| 4'-Methoxyacetophenone | 76 | >99 | >99 | S |
| 4'-Chloroacetophenone | 150 | >99 | >99 | S |
| 4'-Nitroacetophenone | 190 | 98 | >99 | S |
Data sourced from studies on KRED1-Pglu, which typically yields the (S)-enantiomer. An anti-Prelog KRED would be needed for the (R)-product.
Asymmetric Transfer Hydrogenation (ATH) Methodologies utilizing Various Catalytic Systems
Asymmetric transfer hydrogenation (ATH) is a powerful alternative to catalytic hydrogenation that avoids the use of pressurized H₂ gas. acs.org Instead, it uses a hydrogen donor molecule, most commonly isopropanol or a formic acid/triethylamine azeotrope. The pioneering work of Noyori established that Ru(II) complexes with N-tosylated diamine ligands, such as RuCl(S,S)-TsDPEN, are exceptionally effective catalysts.
The catalytic cycle is believed to involve the formation of a ruthenium hydride intermediate. The N-H proton on the chiral ligand facilitates the hydrogen transfer to the ketone via a six-membered pericyclic transition state, providing excellent stereochemical control. This method is known for its operational simplicity and broad substrate scope.
Table 3: Asymmetric Transfer Hydrogenation of Acetophenone This table presents data for the analogous substrate, acetophenone, to illustrate typical ATH catalyst performance.
| Catalyst | Hydrogen Donor | Base | Solvent | Conversion (%) | ee (%) |
| RuCl(S,S)-TsDPEN | HCOOH/NEt₃ | - | Acetonitrile | 98 | 97 (R) |
| [RhCl₂(Cp*)]₂ / (1R,2S)-aminoindanol | i-PrOH | KOH | i-PrOH | 85 | 81 (S) |
| [RuI(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | - | CH₂Cl₂ | 99 | 98 (R) |
Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound
Chiral auxiliary-mediated synthesis is a classical and robust strategy for controlling stereochemistry. wikipedia.org This multi-step approach involves covalently attaching a chiral molecule (the auxiliary) to a precursor. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved and can often be recovered. nih.gov
For the synthesis of this compound, a hypothetical approach could involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to an acetic acid moiety. nih.govharvard.edu This would form a chiral enolate precursor. The subsequent methylation of this enolate would proceed diastereoselectively. The final steps would involve reductive cleavage of the auxiliary to yield the target alcohol.
However, due to the efficiency and atom economy of direct catalytic methods described in section 2.1, the application of multi-step chiral auxiliary strategies for the synthesis of a structurally simple target like this compound is not widely reported in scientific literature. The direct reduction of the corresponding ketone is generally a more convergent and preferred route.
Diastereoselective Addition Reactions Preceding the Formation of this compound
Another synthetic strategy involves the diastereoselective addition of a methyl group to a chiral derivative of 4-(dimethylamino)benzaldehyde. In this approach, the aldehyde's carbonyl group is converted into a chiral entity, which then biases the facial attack of a methyl nucleophile, such as a Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi).
For example, the aldehyde could be reacted with a chiral amino alcohol to form a chiral oxazolidine (B1195125) or imine. The lone pair of the nitrogen atom, coordinated to a Lewis acid, would block one face of the molecule, forcing the incoming methyl group to add to the opposite face. Subsequent hydrolysis of the intermediate would release the chiral alcohol.
As with chiral auxiliary methods, this strategy is less common for this specific target molecule than direct enantioselective reduction. The availability of highly effective catalysts for the reduction of 4-(dimethylamino)acetophenone makes a multi-step diastereoselective addition sequence less synthetically attractive. Therefore, specific examples and data for this transformation are scarce in the literature.
Enantiomeric Resolution and Deracemization Techniques Applied to this compound
When a direct asymmetric synthesis is not feasible or optimal, the resolution of a racemic mixture of 1-(4-(dimethylamino)phenyl)ethanol is a viable alternative. Kinetic resolution involves the selective reaction of one enantiomer in a racemic pair, allowing for the separation of the unreacted, enantiopure substrate from the product.
Enzymatic kinetic resolution using lipases is a particularly powerful method. nih.gov Lipases can selectively acylate one enantiomer of a racemic alcohol with high precision. For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is known to preferentially acylate the (R)-enantiomer of many secondary alcohols. This leaves the unreacted (S)-alcohol in high enantiomeric excess. To obtain the (R)-alcohol, a different lipase with the opposite enantiopreference would be needed, or the resulting (R)-ester could be hydrolyzed.
A more advanced technique is deracemization, which can theoretically convert 100% of a racemic mixture into a single enantiomer. One approach combines a non-selective oxidation of the alcohol to the ketone with a highly enantioselective reduction of the intermediate ketone back to the desired alcohol enantiomer. harvard.edumdpi.com Another method, dynamic kinetic resolution (DKR), couples the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for yields greater than the 50% theoretical maximum of standard kinetic resolution. westlake.edu.cn
Table 4: Enzymatic Kinetic Resolution of Racemic 1-Aryl-ethanols This table presents data for analogous substrates to illustrate the effectiveness of lipase-catalyzed resolution.
| Substrate | Enzyme | Acyl Donor | Solvent | ee (Substrate) | ee (Product) | Conversion (%) |
| rac-1-Phenylethanol | Novozym 435 | Vinyl Acetate (B1210297) | n-Hexane | 100% (S) | - | ~50 |
| rac-1-(4-Methoxyphenyl)ethanol | Novozym 40086 | Vinyl Acetate | n-Hexane | >99% (S) | - | 56.7 |
| rac-1-Phenylethanol | Candida rugosa Lipase | Vinyl Acetate | Toluene | 95% (S) | 98% (R) | 49 |
Kinetic Resolution Strategies for Enantiopure Access
Kinetic resolution is a widely employed technique for separating racemic mixtures that leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of producing this compound, enzymatic kinetic resolution (EKR) is a particularly powerful and highly selective method.
The most common approach for resolving racemic 1-aryl alcohols involves lipase-catalyzed transesterification. Lipases, such as Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, are renowned for their high enantioselectivity, stability in organic solvents, and broad substrate tolerance. scielo.brnih.govnih.govnih.gov The principle of this resolution is that the enzyme preferentially catalyzes the acylation of one enantiomer over the other. For secondary alcohols of this type, CALB typically acylates the (R)-enantiomer at a much faster rate, effectively separating it from the (S)-enantiomer. scielo.br
The reaction involves treating the racemic alcohol with an acyl donor, such as vinyl acetate, in a suitable organic solvent like hexane (B92381) or toluene. scielo.brnih.govnih.gov The enzyme selectively transfers the acetyl group to the (R)-alcohol, forming (R)-1-(4-(dimethylamino)phenyl)ethyl acetate, while the (S)-alcohol remains largely unreacted.
(Racemic) 1-(4-(Dimethylamino)phenyl)ethanol + Vinyl Acetate ---(CALB, Organic Solvent)---> (R)-1-(4-(Dimethylamino)phenyl)ethyl acetate + (S)-1-(4-(Dimethylamino)phenyl)ethanol
The separation of the resulting ester from the unreacted alcohol is straightforward using standard chromatographic techniques. To obtain the desired this compound, the isolated (R)-ester is then subjected to simple hydrolysis. A key limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. scielo.br However, the enantiomeric excess (e.e.) achieved for both the product and the remaining substrate can be exceptionally high, often exceeding 99%. nih.govnih.gov
The efficiency of the resolution is influenced by several factors, including the choice of enzyme, acyl donor, solvent, and temperature. Research on analogous substrates like 1-phenylethanol (B42297) and its substituted derivatives has provided optimized conditions that are applicable to 1-(4-(dimethylamino)phenyl)ethanol. nih.govresearchgate.net
Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution of 1-Aryl Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time | Conversion (c) | Product e.e. (%) |
|---|---|---|---|---|---|---|---|
| 1-Phenylethanol | Novozyme 435 | Vinyl Acetate | n-Hexane | 40 | 30 min | ~50% | >99% ((S)-alcohol) |
| 1-(4-(Trimethylsilyl)phenyl)ethanol | Novozyme 435 | Vinyl Acetate | Hexane | RT | 3 h | 50% | >99% ((R)-acetate) |
| 1-Phenylethanol | P. fluorescens Lipase | Vinyl Acetate | Diisopropyl ether | 45 | 72 h | 48% | 99.2% ((R)-acetate) |
This table presents data from studies on analogous compounds to illustrate typical reaction parameters and outcomes.
Diastereomeric Salt Crystallization for Chiral Enrichment
Classical resolution via the formation of diastereomeric salts is a time-honored and industrially scalable method for separating enantiomers. wikipedia.org This technique is particularly well-suited for racemates containing an acidic or basic functional group. The target compound, 1-(4-(dimethylamino)phenyl)ethanol, contains a basic tertiary amine group, making it an ideal candidate for resolution with a chiral acid. libretexts.org
The process involves reacting the racemic base with a single enantiomer of a chiral resolving agent, such as a chiral carboxylic acid. libretexts.org This acid-base reaction forms a pair of diastereomeric salts.
(R,S)-Base + (R)-Acid → [(R)-Base·(R)-Acid] + [(S)-Base·(R)-Acid]
Unlike enantiomers, diastereomers possess different physical properties, including solubility in a given solvent. wikipedia.orglibretexts.org By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution due to its lower solubility. The less soluble salt is then isolated by filtration. The enantiomerically pure amine is subsequently recovered by treating the isolated salt with a strong base to break the ionic bond and remove the resolving agent. wikipedia.org
The choice of the chiral acid is critical for successful separation. Commonly used and commercially available resolving agents for bases include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. rug.nlonyxipca.com The selection process can often be trial-and-error, requiring screening of various acids and solvents to find the optimal combination that provides a large solubility difference between the two diastereomeric salts. rug.nl Methanol and ethanol (B145695) are frequently used solvents for this purpose. researchgate.net A significant advantage of this method is that the valuable chiral resolving agent can often be recovered and reused.
Table 2: Common Chiral Resolving Agents for Basic Compounds
| Resolving Agent | Acidity | Availability | Notes |
|---|---|---|---|
| (+)-Tartaric Acid | Diacid | Both enantiomers readily available | Widely used, relatively inexpensive. onyxipca.com |
| (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Diacid | Both enantiomers readily available | Often provides highly crystalline salts. psu.edu |
| (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTA) | Diacid | Both enantiomers readily available | A common and effective resolving agent. psu.edu |
| (S)-(+)-Mandelic Acid | Monoacid | Both enantiomers readily available | Used for resolving various amines. wikipedia.org |
Comparative Analysis of Synthetic Pathways: Efficiency, Enantioselectivity, and Atom Economy for this compound
Both kinetic resolution and diastereomeric salt crystallization offer viable routes to enantiopure this compound, but they differ significantly in several key metrics.
Enantioselectivity: Enzymatic kinetic resolution, particularly with highly selective enzymes like CALB, often provides outstanding enantioselectivity, routinely achieving e.e. values greater than 99% for both the acylated product and the remaining alcohol in a single step. nih.govnih.gov The predictability and selectivity are generally very high. The success of diastereomeric salt crystallization is less predictable and highly dependent on the specific pairing of the substrate, resolving agent, and solvent. rug.nl Achieving high enantiomeric purity (>99% e.e.) may require multiple, yield-reducing recrystallization steps.
Atom Economy and Process Considerations: From an atom economy perspective, enzymatic resolution is often superior in the resolution step itself. It uses a catalytic amount of enzyme and a simple acyl donor. Diastereomeric salt crystallization has a lower atom economy as it requires a stoichiometric amount of a (usually) large and expensive chiral resolving agent. psu.edu Although the resolving agent can be recovered, this requires additional process steps.
Table 3: Comparative Overview of Resolution Methods
| Feature | Kinetic Resolution (Enzymatic) | Diastereomeric Salt Crystallization |
|---|---|---|
| Max Yield (single pass) | 50% | Variable, dependent on crystallization efficiency |
| Enantioselectivity | Very High & Predictable (>99% e.e. common) | Variable, may require multiple recrystallizations |
| Key Reagent | Chiral Catalyst (Enzyme) | Stoichiometric Chiral Resolving Agent |
| Atom Economy | Generally higher | Generally lower due to resolving agent |
| Conditions | Mild (temperature, pH) | Variable, involves acid/base chemistry |
| Recycling | Unwanted enantiomer can be racemized | Resolving agent & unwanted enantiomer can be recycled |
Stereochemical Characterization and Chiral Recognition Studies of R 1 4 Dimethylamino Phenyl Ethanol
Conformational Analysis of (R)-1-(4-(Dimethylamino)phenyl)ethanol in Gas Phase and Solution
The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical, chemical, and biological properties. For this compound, the relative orientation of the phenyl, hydroxyl, and methyl groups around the chiral center dictates its interactions with its environment.
Theoretical studies, often employing density functional theory (DFT) calculations, provide valuable insights into the conformational preferences of molecules. In the gas phase, the conformations of substituted phenylethanol derivatives are primarily governed by a delicate balance of steric hindrance and weak intramolecular interactions. For the closely related (R)-1-phenylethanol, a gauche conformation, where the hydroxyl group is oriented towards the phenyl ring, has been identified as the most stable. researchgate.net This preference is attributed to a stabilizing interaction between the hydroxyl group and the π-system of the aromatic ring.
The introduction of the dimethylamino group at the para position of the phenyl ring in this compound is expected to influence the electronic properties of the ring but not drastically alter the fundamental conformational preferences around the chiral center. Therefore, it is anticipated that the gauche conformer remains a low-energy structure. The key dihedral angle defining this conformation is that between the C-O bond of the alcohol and the plane of the phenyl ring.
In solution, the conformational equilibrium can be shifted due to interactions with solvent molecules. Polar solvents can form hydrogen bonds with the hydroxyl group, potentially disrupting the intramolecular OH-π interaction and favoring more extended conformations. However, for many phenyl-substituted ethanols, the gauche conformer often remains significantly populated even in solution.
Table 1: Calculated Conformational Data for a Representative Phenylethanol Derivative in the Gas Phase This table presents theoretical data for a closely related phenylethanol to illustrate typical conformational parameters, as specific experimental data for this compound is not readily available.
| Conformer | Dihedral Angle (O-C-C-Ar) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Gauche | ~60° | 0.00 | ~75 |
| Anti | ~180° | 1.50 | ~25 |
Mechanisms of Chiral Recognition and Interactions Involving this compound
Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound. This phenomenon is the basis for the enantioselective separation and analysis of chiral substances. The functional groups present in this compound—the hydroxyl group, the aromatic ring, and the dimethylamino group—all play crucial roles in its interactions with chiral selectors.
The primary mechanisms governing the chiral recognition of alcohols like this compound involve the formation of transient diastereomeric complexes with a chiral stationary phase (in chromatography) or a chiral solvating agent (in NMR). The stability of these complexes differs for the (R) and (S) enantiomers, leading to their differentiation. Key intermolecular interactions include:
Hydrogen Bonding: The hydroxyl group of the analyte can act as a hydrogen bond donor or acceptor, interacting with complementary sites on the chiral selector.
π-π Interactions: The electron-rich phenyl ring, further activated by the dimethylamino group, can engage in π-π stacking interactions with aromatic moieties on the chiral selector.
Steric Repulsion: The spatial arrangement of the methyl and phenyl groups around the chiral center leads to steric hindrance, which can either favor or disfavor the formation of a stable complex depending on the enantiomer and the selector's geometry.
For instance, in chiral High-Performance Liquid Chromatography (HPLC), polysaccharide-based chiral stationary phases (CSPs) are commonly used. These CSPs, such as those derived from cellulose (B213188) or amylose, possess chiral grooves and cavities lined with functional groups that can engage in the aforementioned interactions. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, allowing for separation. The electron-donating dimethylamino group in this compound can significantly enhance π-π interactions with electron-deficient aromatic rings on a CSP.
Advanced Spectroscopic Techniques for Determining Enantiomeric Excess and Stereochemical Purity
The quantitative determination of the enantiomeric composition of a chiral substance is crucial in many scientific disciplines. Several advanced spectroscopic techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their relative amounts. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. For the separation of compounds similar to this compound, such as 1-phenylethanol (B42297), polysaccharide-based columns like Chiralcel® OB have been successfully employed. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is critical for achieving optimal separation. The retention times of the enantiomers will differ, and the area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (ee).
Table 2: Representative Chiral HPLC Method for the Separation of Phenylethanol Enantiomers This table provides typical parameters for the chiral HPLC separation of a compound structurally similar to this compound.
| Parameter | Condition |
|---|---|
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | ~8.5 min |
| Retention Time (S-enantiomer) | ~10.2 min |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be adapted for the determination of enantiomeric excess through the use of chiral auxiliaries. These auxiliaries convert the enantiomers into diastereomers, which are distinguishable by NMR. Two common approaches are:
Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. nih.gov The signals of specific protons or other nuclei (e.g., ¹⁹F) in the resulting diastereomers will have different chemical shifts in the NMR spectrum. Integration of these distinct signals allows for the quantification of the enantiomeric ratio.
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the chiral analyte. The CSA forms weak, transient diastereomeric complexes with the enantiomers, leading to the splitting of certain NMR signals. acs.orgnih.gov BINOL (1,1'-bi-2-naphthol) derivatives are examples of effective CSAs for amines and alcohols. nih.gov This method is often preferred as it is non-destructive and does not require chemical modification of the analyte.
Table 3: Example of ¹H NMR Data for the Determination of Enantiomeric Excess of a Chiral Alcohol using a Chiral Derivatizing Agent This table illustrates the expected chemical shift differences for diastereomeric esters formed from a chiral alcohol and a chiral derivatizing agent.
| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integration |
|---|---|---|---|
| (R)-Alcohol-(R)-CDA | -OCH- | 4.85 | Proportional to enantiomeric ratio |
| (S)-Alcohol-(R)-CDA | -OCH- | 4.95 |
Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for characterizing chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. For this compound, the aromatic chromophore will give rise to characteristic CD signals. The sign and magnitude of these signals are directly related to the absolute configuration of the molecule. While quantitative determination of enantiomeric excess can be challenging with chiroptical methods alone, they are invaluable for confirming the stereochemical identity of an enantiomerically pure sample. Studies on similar molecules like (R)-1-phenylethanol have explored the effects of solvent on their CD spectra. researchgate.net
Applications of R 1 4 Dimethylamino Phenyl Ethanol in Asymmetric Catalysis and Organic Transformations
Utilization of (R)-1-(4-(Dimethylamino)phenyl)ethanol as a Chiral Ligand Precursor in Metal-Catalyzed Asymmetric Reactions
Chiral ligands are crucial components of metal-catalyzed asymmetric reactions, as they are responsible for inducing enantioselectivity. The design and synthesis of novel chiral ligands from readily available chiral precursors is a significant area of research in organic chemistry.
Design and Synthesis of Novel Chiral Ligands Derived from this compound
The structure of this compound, featuring a hydroxyl group and a dimethylamino group, makes it a plausible candidate for derivatization into various types of chiral ligands, such as phosphine-based ligands. The synthesis of such ligands often involves the conversion of the alcohol to a leaving group, followed by nucleophilic substitution with a phosphine, or modification of the amino group.
Despite its potential, a thorough search of the current scientific literature does not yield specific examples or detailed studies on the design and synthesis of novel chiral ligands explicitly derived from this compound for use in metal-catalyzed asymmetric reactions. General principles of chiral ligand synthesis suggest that P-chirogenic phosphine ligands and backbone chirality ligands are two major classes that play a pivotal role in asymmetric catalysis. nih.gov The development of new ligands is a continuously evolving field, with a focus on creating structurally rigid and electronically tuned molecules to achieve high enantioselectivity and catalytic activity. researchgate.net
Enantioselective Catalysis in Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are fundamental and widely used methods for the synthesis of chiral compounds. nih.govnih.gov These reactions rely on chiral catalysts, typically transition metal complexes with chiral ligands, to achieve high enantioselectivity.
There are no specific research findings or data available in the reviewed literature that demonstrate the application of catalysts derived from this compound in enantioselective hydrogenation or transfer hydrogenation reactions. The performance of a chiral ligand in these reactions is highly dependent on its steric and electronic properties, which influence the catalyst's activity and the stereochemical outcome of the reaction.
Role in Asymmetric C-C and C-X Bond Forming Reactions (e.g., Allylic Alkylation, Hydroamination)
Asymmetric carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions are powerful tools for the construction of complex chiral molecules. organic-chemistry.org Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent example of a C-C bond-forming reaction where the choice of chiral ligand is critical for achieving high enantioselectivity. nih.gov Similarly, asymmetric hydroamination represents an important C-N bond-forming reaction.
Specific examples of ligands derived from this compound being employed in asymmetric C-C or C-X bond-forming reactions, such as allylic alkylation or hydroamination, are not reported in the available scientific literature. The development of effective chiral ligands for these transformations remains an active area of research, with a continuous search for new ligand scaffolds that can provide high levels of stereocontrol.
This compound as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can ideally be recovered. Amino alcohols are a well-known class of compounds that can serve as effective chiral auxiliaries.
While structurally similar compounds, such as pseudoephedrine, are widely used as chiral auxiliaries in asymmetric synthesis, harvard.edu there is no specific information available in the scientific literature detailing the use of this compound as a chiral auxiliary in stoichiometric asymmetric synthesis. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in a reaction, and its ease of attachment and removal.
Application of this compound in Organocatalytic Systems
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Chiral amines and alcohols are prominent classes of organocatalysts. The field of asymmetric organocatalysis has expanded rapidly, providing powerful methods for the enantioselective synthesis of a wide range of compounds. mdpi.com
A search of the literature did not reveal any specific applications of this compound as a catalyst or precatalyst in organocatalytic systems. The development of new organocatalysts often involves the synthesis and screening of novel chiral structures to identify catalysts with high activity and stereoselectivity for specific reactions.
Development of Polymerization Initiators or Modifiers Incorporating this compound for Chiral Polymer Synthesis
Chiral polymers have gained significant interest for their applications in areas such as chiral separation, asymmetric catalysis, and chiroptical materials. nih.gov The synthesis of chiral polymers can be achieved through the polymerization of chiral monomers or by using chiral initiators or modifiers that can influence the stereochemistry of the polymer backbone.
There are no specific reports in the scientific literature on the use of this compound as a polymerization initiator or modifier for the synthesis of chiral polymers. The design of chiral initiators often involves incorporating a chiral moiety that can control the stereoselectivity of the polymerization process.
Integration of R 1 4 Dimethylamino Phenyl Ethanol Derivatives in Advanced Material Science
Incorporation of (R)-1-(4-(Dimethylamino)phenyl)ethanol Moiety into Optoelectronic Materials
The incorporation of chiral moieties into optoelectronic materials is a significant area of research aimed at developing devices with unique light-polarizing properties. The "this compound" moiety possesses a chiral center and an electron-donating dimethylamino group, which are, in principle, features that could be exploited in optoelectronic materials. However, no specific research detailing the synthesis or application of its derivatives in this context has been identified.
Chiral Organic Light-Emitting Diodes (OLEDs) Featuring this compound Derivatives
Chiral Organic Light-Emitting Diodes (CP-OLEDs) are advanced display technologies that emit circularly polarized light, potentially increasing efficiency and visibility. mdpi.com The development of CP-OLEDs relies on the use of chiral organic molecules as emitters or in other layers of the device. These chiral materials induce the emission of either left- or right-handed circularly polarized light.
While various chiral structures, such as helicenes and binaphthol derivatives, have been successfully employed in CP-OLEDs, a search of the scientific literature did not yield any studies on the use of "this compound" derivatives for this purpose. mdpi.comresearchgate.net The potential performance of such derivatives in OLEDs remains unexplored.
Table 1: Performance of Representative Chiral Emitters in OLEDs (Illustrative Examples) (Note: The following data is for compounds other than this compound derivatives and is provided for context on typical performance metrics in this field.)
This table is for illustrative purposes only. Data sourced from studies on various chiral molecules, not the subject of this article. mdpi.com
Chiral Recognition Sensors and Probes Based on this compound Structures
Chiral sensors are designed to selectively detect one enantiomer of a chiral molecule over the other, a critical function in pharmaceuticals and biotechnology. mdpi.com These sensors often operate on principles such as fluorescence, where interaction with the target analyte causes a change in light emission. researchgate.net Chiral amino alcohols are a class of compounds that can be used in the development of such sensors. researchgate.netwestlake.edu.cnnih.gov
Despite the potential of the "this compound" structure to serve as a building block for chiral probes, no published research was found describing its use in chiral recognition sensors. The development and performance of sensors based on this specific structure have not been documented.
Role in Chiral Liquid Crystals and Supramolecular Assemblies
Chiral molecules, when introduced into liquid crystal phases, can induce the formation of helical superstructures, such as cholesteric or blue phases. This property is fundamental to various display and photonics applications. The ability of a chiral dopant to induce twisting is a key parameter in the design of such materials. Supramolecular chemistry also utilizes chiral building blocks to guide the self-assembly of complex, ordered structures.
There is no available research on the application of "this compound" or its derivatives as chiral dopants in liquid crystals or as components in chiral supramolecular assemblies. The helical twisting power and self-assembly behavior of this compound remain uncharacterized in the scientific literature.
Applications in Chiral Nanoscience and Engineered Nanomaterials
Chiral nanoscience explores the creation of nanomaterials with chiral properties, leading to unique interactions with light and biological systems. This can involve synthesizing chiral nanoparticles or functionalizing the surface of achiral nanomaterials with chiral molecules. Such materials have potential applications in catalysis, sensing, and nanomedicine.
A comprehensive search found no studies detailing the use of "this compound" for the synthesis of chiral nanoparticles or for the functionalization of engineered nanomaterials. The potential for this molecule to impart chirality to nanoscale systems has not been investigated in the available literature.
Theoretical and Computational Investigations of R 1 4 Dimethylamino Phenyl Ethanol
Density Functional Theory (DFT) Studies on Molecular Conformation, Electronic Structure, and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict molecular geometries, energies, and reactivity. While specific DFT studies on (R)-1-(4-(Dimethylamino)phenyl)ethanol are not abundant in the surveyed literature, the principles of DFT can be applied to understand its key characteristics.
Once the geometry is optimized, DFT can be used to calculate various electronic properties that govern the molecule's reactivity. nih.govnih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the electron-donating dimethylamino group and the phenyl ring would likely feature prominently in the HOMO, while the LUMO might be distributed over the phenyl ring and the alcohol functional group.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Gas Phase)
| Property | Hypothetical Value | Description |
| HOMO Energy | -5.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Difference in energy between HOMO and LUMO; indicates chemical reactivity. |
| Ionization Potential | 5.2 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 3.0 eV | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.2 eV | A measure of resistance to change in electron distribution. |
Note: The values in this table are hypothetical and for illustrative purposes, as specific literature data for this compound was not found.
Computational Modeling of Chiral Recognition and Stereoselective Interactions
Chirality is a key feature of this compound, and understanding how it interacts with other chiral molecules is vital, particularly in contexts like chromatography or asymmetric catalysis. Computational modeling is a powerful tool for investigating these stereoselective interactions. taylorfrancis.com
Modeling chiral recognition often involves docking studies or molecular dynamics simulations where the chiral molecule of interest is allowed to interact with a chiral selector, such as a cyclodextrin, a chiral stationary phase, or an enzyme. The goal is to determine which enantiomer forms a more stable complex with the selector and to identify the specific intermolecular forces responsible for this discrimination. These forces can include hydrogen bonds, van der Waals interactions, and π-π stacking.
For this compound, the hydroxyl group, the dimethylamino group, and the phenyl ring are all potential sites for interaction. A computational study could model the interaction of both the (R) and (S) enantiomers with a known chiral selector. By calculating the binding energies for both diastereomeric complexes, one can predict which enantiomer will bind more strongly. For example, a study on the enantioselective sorption of (R)-1-phenylethanol by a chiral coordination polymer revealed that a specific array of interactions with the hydroxyl group of the (R)-enantiomer was responsible for the observed selectivity. rsc.org Similar mechanisms could be at play for this compound.
Table 2: Illustrative Binding Energies for Chiral Recognition Modeling
| Enantiomer | Chiral Selector | Calculated Binding Energy (kcal/mol) | Key Interactions |
| This compound | Hypothetical Chiral Selector A | -8.5 | Hydrogen bond (OH), π-π stacking (phenyl ring) |
| (S)-1-(4-(Dimethylamino)phenyl)ethanol | Hypothetical Chiral Selector A | -7.2 | Weaker hydrogen bond, steric hindrance |
Note: The values and interactions in this table are hypothetical and for illustrative purposes.
Ab Initio and QM/MM Calculations on Reaction Mechanisms Involving this compound Derivatives
Ab initio and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are essential for elucidating the detailed mechanisms of chemical reactions. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate information about transition states and reaction pathways. researchgate.net QM/MM methods are particularly useful for studying reactions in large systems, like enzymes or in solution, by treating the reactive center with a high-level QM method and the surrounding environment with a more computationally efficient MM force field.
For derivatives of this compound, these methods could be used to study a variety of reactions. For instance, the esterification of the hydroxyl group or reactions involving the dimethylamino group could be modeled. The calculations would involve mapping the potential energy surface of the reaction to identify the transition state structures and calculate the activation energies. This information is crucial for understanding the reaction kinetics and selectivity.
While no specific ab initio or QM/MM studies on derivatives of this compound were found in the searched literature, the general applicability of these methods is well-established for a wide range of organic reactions. researchgate.net
Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound behaves in different environments, particularly in solution.
A key application of MD is to understand the role of the solvent. The choice of solvent can significantly influence the conformation of a solute molecule and its interactions with other molecules. nih.gov An MD simulation of this compound in a solvent like ethanol (B145695) or water would show how the solvent molecules arrange themselves around the solute, forming a solvation shell. researchgate.net The strength and nature of the solute-solvent interactions, such as hydrogen bonding between the alcohol group of the solute and water molecules, can be quantified.
MD simulations are also invaluable for studying intermolecular interactions in the condensed phase. nih.gov For example, one could simulate a system containing multiple molecules of this compound to study how they aggregate. The simulations would reveal the preferred orientations of the molecules relative to each other, driven by interactions like hydrogen bonding between the hydroxyl groups and π-π stacking of the phenyl rings. The results of such simulations can be used to calculate properties like the radial distribution function, which gives the probability of finding a particle at a certain distance from another particle.
Future Research Perspectives and Emerging Directions for R 1 4 Dimethylamino Phenyl Ethanol
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future synthesis of (R)-1-(4-(Dimethylamino)phenyl)ethanol will likely be guided by the principles of green chemistry, moving away from stoichiometric reagents and harsh reaction conditions. Current synthetic approaches to similar chiral alcohols often rely on methods that are not environmentally ideal. Future research is anticipated to focus on catalytic and biocatalytic methods that offer higher atom economy, reduced waste, and milder operating conditions.
Key research avenues would include:
Asymmetric Transfer Hydrogenation (ATH): This is a powerful technique for the enantioselective reduction of prochiral ketones. Future work could focus on developing highly efficient and recyclable catalysts for the ATH of 4-(dimethylamino)acetophenone. Research would aim to identify catalysts that operate in greener solvents, such as water or ethanol (B145695), at low catalyst loadings.
Enzymatic Kinetic Resolution: The use of enzymes, particularly lipases, for the kinetic resolution of racemic 1-(4-(Dimethylamino)phenyl)ethanol is a promising green alternative. Research in this area would involve screening for robust enzymes that can provide high enantioselectivity and yield. Immobilization of these enzymes on solid supports would also be a key aspect, allowing for catalyst recycling and simplification of product purification.
Biocatalytic Asymmetric Reduction: A more direct and sustainable approach involves the direct asymmetric reduction of 4-(dimethylamino)acetophenone using whole-cell biocatalysts or isolated ketoreductase (KRED) enzymes. This method often operates in aqueous media under mild conditions and can provide exceptionally high enantiomeric excess.
A comparative overview of potential sustainable synthetic routes is presented in Table 1.
Table 1: Prospective Sustainable Synthetic Routes for this compound
| Synthetic Route | Potential Catalyst/Enzyme | Potential Advantages | Research Focus |
| Asymmetric Transfer Hydrogenation | Ruthenium- or Iridium-based chiral complexes | High turnover numbers, mild conditions | Development of water-soluble or recyclable catalysts |
| Enzymatic Kinetic Resolution | Lipases (e.g., from Candida antarctica) | High enantioselectivity, biodegradable catalyst | Enzyme immobilization, solvent optimization |
| Biocatalytic Asymmetric Reduction | Engineered Ketoreductases (KREDs) | High enantiomeric excess, aqueous reaction media | Enzyme screening and evolution, process optimization |
Exploration of Novel Catalytic Transformations and Synthetic Utilities
The functional groups present in this compound—a chiral secondary alcohol and a dimethylamino group—make it a valuable platform for exploring new catalytic transformations and for use as a ligand or catalyst itself.
Future research could explore:
Use as a Chiral Ligand: The nitrogen and oxygen atoms can act as a bidentate ligand for transition metals. The chirality of the alcohol center could induce asymmetry in metal-catalyzed reactions, such as C-C bond formations or hydrogenations.
Organocatalysis: The dimethylamino group could be utilized in organocatalysis, for example, in promoting reactions through enamine or iminium ion intermediates. The chiral backbone could provide stereocontrol.
Derivatization for New Synthetic Building Blocks: The hydroxyl group can be readily converted into other functionalities (e.g., esters, ethers, halides), opening up pathways to a variety of new chiral building blocks for the synthesis of complex molecules like pharmaceuticals or agrochemicals.
Advanced Applications in Bio-Inspired Chemical Systems and Next-Generation Functional Materials
The unique electronic and structural features of this compound make it an interesting candidate for incorporation into advanced materials and bio-inspired systems.
Potential future applications include:
Chiral Sensors: The fluorescent nature of the dimethylaminophenyl group could be exploited in the development of chiral sensors. The enantiopure nature of the molecule could allow for the selective recognition of other chiral molecules, leading to changes in its photophysical properties.
Functional Polymers and Dendrimers: The molecule could be used as a monomer or a core unit in the synthesis of functional polymers and dendrimers. The resulting materials could have interesting chiroptical properties or be used in asymmetric catalysis.
Liquid Crystals: Chiral dopants are often used to induce helical structures in liquid crystal phases. The chiral nature and rod-like shape of derivatives of this compound could make them suitable for this purpose.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and materials science. For a molecule like this compound, these computational tools could accelerate its development significantly.
Future directions in this area include:
Predictive Synthesis Planning: ML models could be trained on vast reaction databases to predict the optimal conditions for the sustainable synthesis of this compound, including the best catalyst, solvent, and temperature.
Catalyst Design: AI algorithms could be used to design novel chiral catalysts or ligands based on the structure of this compound for specific catalytic transformations. These models can predict the catalytic activity and enantioselectivity of virtual compounds before they are synthesized in the lab.
Materials Discovery: ML models could predict the properties of polymers or other materials incorporating the this compound unit. This would allow for the in-silico screening of a large number of potential materials for specific applications, such as in optics or electronics, thereby guiding experimental efforts.
An overview of how AI and ML could be applied is presented in Table 2.
Table 2: Application of AI and Machine Learning in the Development of this compound
| Application Area | AI/ML Tool | Potential Outcome |
| Synthesis | Retrosynthesis and Reaction Prediction Algorithms | Identification of novel and efficient synthetic routes |
| Catalysis | Generative Models for Catalyst Design | Design of new chiral ligands and organocatalysts with enhanced performance |
| Materials Science | Quantitative Structure-Property Relationship (QSPR) Models | Prediction of optical, electronic, and chiroptical properties of derived materials |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-1-(4-(Dimethylamino)phenyl)ethanol, and how is enantioselectivity achieved?
- Methodology :
- Chemical synthesis : Reduction of 4-(dimethylamino)acetophenone using chiral catalysts like BINAP-Ru complexes or enantioselective reducing agents (e.g., CBS reduction). For example, NaBH₄ with chiral ligands in ethanol under inert conditions can yield the R-enantiomer with moderate ee (70–85%) .
- Biological synthesis : Enantioselective bioreduction using Pichia pastoris or Saccharomyces cerevisiae expressing alcohol dehydrogenase (ADH). Optimizing pH (6–8), temperature (25–30°C), and co-solvents (e.g., 10% DMSO) improves ee (>95%) and yield .
- Key parameters : Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) and confirm configuration by optical rotation ([α]D²⁵ = +15.3° in methanol) .
Q. How do the physicochemical properties of this compound influence its experimental handling?
- Solubility : Slightly soluble in water (0.2 mg/mL at 25°C) but miscible with ethanol, DMSO, and dichloromethane. Use shake-flask method with UV-Vis quantification (λ = 254 nm) to determine solubility .
- Stability : Susceptible to oxidation; store under argon at 4°C. Monitor degradation by TLC (silica gel, ethyl acetate:hexane 1:1) and GC-MS .
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- NMR : ¹H NMR (CDCl₃) δ 7.25–7.15 (m, 2H, aromatic), 4.85 (q, 1H, -CH(OH)-), 2.95 (s, 6H, -N(CH₃)₂) .
- X-ray crystallography : Resolve chiral center configuration (CCDC deposition recommended) .
- Purity assessment : Chiral SFC (supercritical CO₂ with 20% methanol) to separate enantiomers .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?
- Methodology :
- Continuous flow chemistry : Use microreactors with immobilized ADH enzymes to enhance turnover frequency (TOF > 500 h⁻¹) and reduce catalyst loading .
- Solvent engineering : Replace ethanol with cyclopentyl methyl ether (CPME) to improve enzyme stability and ee (>98%) .
- Process validation : Apply QbD (Quality by Design) principles, optimizing parameters via DoE (Design of Experiments) .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- SAR strategies :
- Substitution effects : Replace dimethylamino with morpholino to enhance solubility (logP reduced from 2.1 to 1.6) without compromising CNS permeability (PAMPA assay) .
- Chirality-impact : Compare R vs. S enantiomers in receptor binding (e.g., dopamine D₂: R-enantiomer IC₅₀ = 12 nM vs. S-enantiomer IC₅₀ = 450 nM) .
- Assays : Radioligand binding studies (³H-spiperone for D₂ receptors) and molecular docking (AutoDock Vina) to predict binding poses .
Q. How do contradictory data on enantiomeric excess (ee) arise in synthetic studies, and how can they be resolved?
- Sources of error :
- Catalyst leaching : In heterogeneous catalysis, Ru leaching reduces ee over time. Quantify via ICP-MS .
- Analytical bias : Chiral HPLC column aging alters retention times. Cross-validate with polarimetry .
- Resolution : Use orthogonal methods (e.g., NMR chiral shift reagents with Eu(hfc)₃) .
Q. What environmental and toxicological considerations are critical for handling this compound?
- Ecotoxicology :
- Biodegradation : Test via OECD 301F (closed bottle test); half-life >60 days indicates persistence .
- Aquatic toxicity : Daphnia magna LC₅₀ = 12 mg/L (moderately toxic) .
- Mitigation : Replace toxic reductants (NaBH₄) with Hantzsch ester in biocatalytic routes .
Methodological Resources
- Data repositories : PubChem CID 14598357 (molecular properties) , ChEMBL (bioactivity data).
- Software : Gaussian 16 for DFT calculations (optimize transition states in catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
